molecular formula C15H10BrFO B495008 (2E)-1-(4-Bromophenyl)-3-(2-fluorophenyl)prop-2-en-1-one CAS No. 297138-53-5

(2E)-1-(4-Bromophenyl)-3-(2-fluorophenyl)prop-2-en-1-one

Cat. No. B495008
CAS RN: 297138-53-5
M. Wt: 305.14g/mol
InChI Key: RGACCFACBMBHKK-JXMROGBWSA-N
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Description

Molecular Structure Analysis

The molecular formula of (2E)-1-(4-Bromophenyl)-3-(2-fluorophenyl)prop-2-en-1-one is C15H10BrFO, and its molecular weight is 305.14 .

Scientific Research Applications

  • Synthesis and Utility : A practical synthesis method for producing 2-Fluoro-4-bromobiphenyl, a molecule sharing structural similarities with the compound , highlights the challenges and solutions in synthesizing complex fluorinated and brominated organic molecules. This synthesis is crucial for manufacturing materials like flurbiprofen, indicating the potential pharmaceutical and industrial applications of such compounds (Qiu et al., 2009).

  • Biophysical and Biomedical Applications : The study of radiative decay engineering (RDE) explores how the emission properties of fluorophores can be modified, which is significant for improving the efficacy of fluorophores used in medical diagnostics and biological research (Lakowicz, 2001).

  • Chemosensors : Fluorescent chemosensors based on specific fluorophoric platforms, such as 4-Methyl-2,6-diformylphenol, demonstrate the utility of fluorinated and brominated compounds in detecting various analytes, showing their importance in environmental monitoring and diagnostics (Roy, 2021).

  • Catalysis : Research on metal cation-exchanged clay catalysts for organic synthesis reveals the role of brominated and fluorinated compounds in facilitating chemical transformations, pointing towards applications in material science and chemical manufacturing (Tateiwa & Uemura, 1997).

  • Environmental Impact : A review on novel brominated flame retardants addresses the occurrence and potential risks of such chemicals in the environment, underscoring the need for understanding the ecological impact of brominated and fluorinated compounds (Zuiderveen et al., 2020).

properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-(2-fluorophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrFO/c16-13-8-5-12(6-9-13)15(18)10-7-11-3-1-2-4-14(11)17/h1-10H/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGACCFACBMBHKK-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(4-Bromophenyl)-3-(2-fluorophenyl)prop-2-en-1-one

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